molecular formula C13H24ClNO2 B1481138 2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)butan-1-one CAS No. 2098104-36-8

2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)butan-1-one

Cat. No.: B1481138
CAS No.: 2098104-36-8
M. Wt: 261.79 g/mol
InChI Key: GBNLHYPHCWGXSK-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)butan-1-one is a synthetic compound. It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C12H22ClNO2. Its molecular weight is 247.76 g/mol. Further structural analysis such as NMR spectroscopy would provide more detailed information about its structure .

Scientific Research Applications

1. Metabolic Pathways and Detoxification

Research reveals the metabolic pathways involving glutathione and epoxide hydrolase in the metabolism of chloroprene, a chemical related to 2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)butan-1-one. This study explores the detoxification of chloroprene metabolites in vitro, showing significant differences between species in the formation of certain metabolites (Munter, Cottrell, Golding, & Watson, 2003).

2. Synthesis and Reactivity of Alcohols with Thionyl Chloride

A study on the reactions of saturated aliphatic alcohols with thionyl chloride presents insights into the formation of various chlorinated compounds. This research is relevant for understanding the chemical behavior of substances structurally similar to this compound (Hudson & Riga de Spinoza, 1976).

3. Novel Structural Class of Anti-inflammatory Compounds

In the realm of medicinal chemistry, analogues related to 4-(6-Methoxy-2-naphthyl)butan-2-one, a compound structurally related to this compound, have been synthesized and tested for anti-inflammatory activity. This study contributes to the understanding of structural relationships in anti-inflammatory drug design (Goudie, Gaster, Lake, Rose, Freeman, Hughes, & Miller, 1978).

4. Diastereoselective Synthesis of β-Hydroxyketones

The diastereoselective synthesis of β-hydroxyketones, including compounds like 2,4-dibromo-3-hydroxy-1,3-diphenylbutan-1-one, has been reported. This research provides valuable insights into synthetic pathways that could be relevant for derivatives of this compound (Percino, Martínez, & León, 2008).

5. Antimicrobial Evaluation of New Compounds

A study on the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, including compounds structurally akin to this compound, highlights the potential of these compounds in antimicrobial applications (Fadda, El-Mekawy, & AbdelAal, 2016).

6. Bioactivation and Toxicity Studies

Research on the bioactivation and toxicity of chloroprene, a relative of this compound, in rat liver microsomes provides insights into the toxicological implications of such compounds. This study contributes to understanding the potential hazards and metabolic pathways of related chemicals (Elfarra & Zhang, 2012).

Properties

IUPAC Name

2-chloro-1-[4-hydroxy-3-(2-methylpropyl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24ClNO2/c1-4-11(14)13(17)15-6-5-12(16)10(8-15)7-9(2)3/h9-12,16H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNLHYPHCWGXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(C(C1)CC(C)C)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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